

AKN-028 mechanism of action FLT3 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Akn-028

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Mechanism of Action and Primary Targets

AKN-028 functions as a small molecule inhibitor of Receptor-type tyrosine-protein kinase FLT3 [1]. Its direct mechanism involves binding to and inhibiting FLT3, which disrupts the constitutive signaling driven by FLT3 mutations in AML cells [2].

The core mechanism and key experimental findings are summarized in the table below.

Aspect	Details
Primary Target	Receptor-type tyrosine-protein kinase FLT3 [1]
FLT3 Inhibition (IC ₅₀)	6 nM [2]
Key Demonstrated Effect	Dose-dependent inhibition of FLT3 autophosphorylation [2]
Secondary Target	KIT receptor (inhibition of autophosphorylation shown) [2]
Effect on Primary AML Cells	Cytotoxic response (mean IC ₅₀ 1 μM) in 15 primary AML samples [2]
Correlation with FLT3 Status	No correlation between antileukemic activity and FLT3 mutation status or FLT3 expression level [2]

Preclinical Efficacy and Protocols

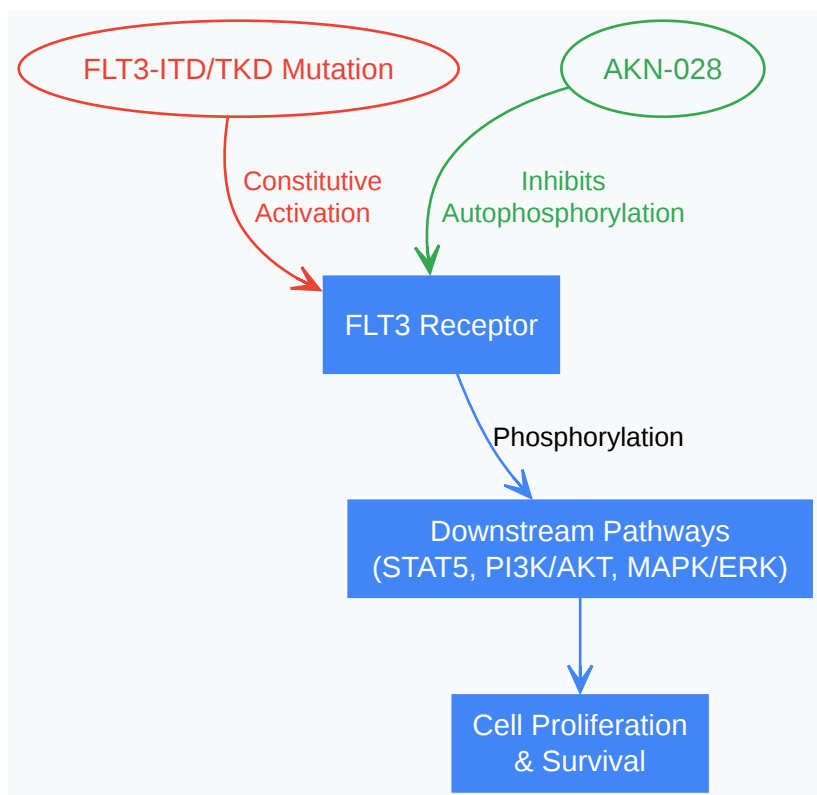
Key experimental methodologies from the foundational study provide a framework for evaluating **AKN-028**'s efficacy [2].

- **Cytotoxic Activity in Cell Lines:** **AKN-028** was tested against a panel of 17 human tumor cell lines. **Cell viability** was assessed using assays like CellTiter-Blue after 72 hours of compound exposure. **AKN-028** showed cytotoxic activity in all five AML cell lines tested, including MV4-11 and MOLM-13, which harbor FLT3-ITD mutations [2].
- **Analysis of Apoptosis:** The induction of **apoptosis** was confirmed in the MV4-11 cell line by measuring the activation of **caspase 3** using specific assays [2].
- **Efficacy in Primary Cells:** The cytotoxic effect of **AKN-028** was evaluated in primary leukemic cells from patients. Cells were isolated and cultured, requiring at least **70% viable tumor cells** after thawing. A clear dose-dependent cytotoxic response was observed [2].
- **Combination Studies:** Synergistic antileukemic activity was observed when cytarabine or daunorubicin was added to **AKN-028**, either simultaneously or 24 hours before the inhibitor [2].
- **In Vivo Efficacy and Pharmacokinetics:** In mouse models, **AKN-028** demonstrated **high oral bioavailability** and an antileukemic effect after oral administration in primary AML and MV4-11 cells, with no major toxicity observed [2].

FLT3 Inhibition Context and Clinical Status

AKN-028 belongs to the class of FLT3 inhibitors developed for AML. FLT3 mutations occur in approximately 30% of AML patients, with Internal Tandem Duplications (ITD) being the most common and associated with a poor prognosis [3] [4] [5]. These mutations lead to **constitutive activation** of the receptor, promoting leukemia cell survival and proliferation through downstream pathways like **STAT5, PI3K/Akt, and MAPK/ERK** [3] [5].

The following diagram illustrates the FLT3 signaling pathway and **AKN-028**'s mechanism of action.



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Based on its promising preclinical profile, **AKN-028** was advanced to clinical trials. Its status is listed as "Investigational" for the treatment of Acute Myeloid Leukemia, and one clinical trial has been listed, which was terminated [1].

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References

1. - AKN : Uses, Interactions, 028 of Action | DrugBank Online Mechanism [go.drugbank.com]
2. The novel tyrosine kinase inhibitor - AKN has significant... 028 [pmc.ncbi.nlm.nih.gov]
3. FLT3 inhibitors in acute myeloid leukemia: Current status ... [pmc.ncbi.nlm.nih.gov]
4. Recent advances and novel agents for FLT mutated AML 3 [sci.amegroups.org]

5. Downstream molecular pathways of FLT3 in the pathogenesis ... [pmc.ncbi.nlm.nih.gov]

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